molecular formula C7H7Cl2N B042851 2,4-Dichloro-6-methylaniline CAS No. 30273-00-8

2,4-Dichloro-6-methylaniline

Cat. No.: B042851
CAS No.: 30273-00-8
M. Wt: 176.04 g/mol
InChI Key: UAISVUGQLKXPFF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylaniline: is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 6 position of the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylaniline typically involves the chlorination of 2,6-dichlorotoluene followed by nitration and reduction. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination, nitration, and reduction steps. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-6-methylaniline is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: In the production of agrochemicals, dyes, and pigments .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it can interfere with cellular processes by disrupting protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

    2,4-Dichloroaniline: Lacks the methyl group at the 6 position.

    2,6-Dichloroaniline: Lacks the chlorine atom at the 4 position.

    2,4,6-Trichloroaniline: Contains an additional chlorine atom at the 6 position.

Uniqueness: 2,4-Dichloro-6-methylaniline is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,4-dichloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISVUGQLKXPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361499
Record name 2,4-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-00-8
Record name 2,4-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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